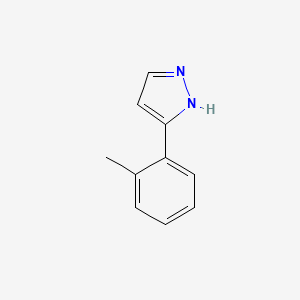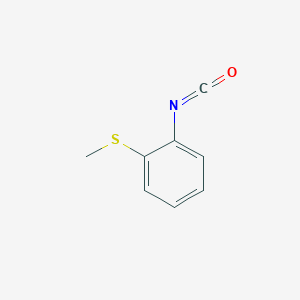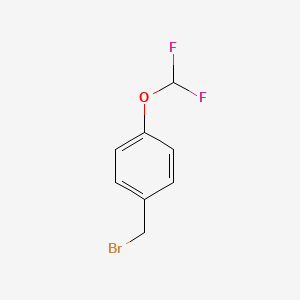
1-méthyl-4-phényl-1H-imidazole
Vue d'ensemble
Description
1-methyl-4-phenyl-1H-imidazole is an organic compound belonging to the class of imidazoles, which are heterocyclic aromatic compounds containing nitrogen. This compound is characterized by a methyl group at the 1-position and a phenyl group at the 4-position of the imidazole ring. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agriculture, and materials science .
Applications De Recherche Scientifique
1-methyl-4-phenyl-1H-imidazole has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a ligand in coordination chemistry and is used in the study of enzyme mechanisms . Additionally, it is used in the development of materials for electronic and optical applications .
Mécanisme D'action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes like cytochrome p450 .
Mode of Action
Imidazole compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, potentially leading to changes in cellular processes.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The properties of imidazole derivatives, including their solubility and stability, can be influenced by factors such as ph and temperature .
Analyse Biochimique
Biochemical Properties
1-Methyl-4-phenyl-1H-imidazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as xanthine oxidase, which is involved in the production of uric acid . The inhibition of xanthine oxidase by 1-methyl-4-phenyl-1H-imidazole can lead to a decrease in uric acid levels, making it a potential therapeutic agent for conditions like gout. Additionally, this compound can interact with cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .
Cellular Effects
1-Methyl-4-phenyl-1H-imidazole has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, its interaction with xanthine oxidase can lead to changes in reactive oxygen species (ROS) levels, impacting oxidative stress and cellular metabolism . Furthermore, this compound can alter gene expression by influencing transcription factors and other regulatory proteins, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-methyl-4-phenyl-1H-imidazole exerts its effects through several mechanisms. It can bind to the active sites of enzymes, such as xanthine oxidase, and inhibit their activity by blocking substrate access . This inhibition can lead to a reduction in the production of reactive oxygen species and other metabolites. Additionally, 1-methyl-4-phenyl-1H-imidazole can interact with cytochrome P450 enzymes, altering their catalytic activity and affecting the metabolism of various substrates . These interactions can result in changes in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-4-phenyl-1H-imidazole have been studied over different time periods. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that 1-methyl-4-phenyl-1H-imidazole remains stable under physiological conditions, allowing for sustained inhibition of target enzymes . Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to 1-methyl-4-phenyl-1H-imidazole has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation products .
Dosage Effects in Animal Models
The effects of 1-methyl-4-phenyl-1H-imidazole vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit xanthine oxidase and reduce uric acid levels without causing significant adverse effects . At higher doses, 1-methyl-4-phenyl-1H-imidazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
1-Methyl-4-phenyl-1H-imidazole is involved in several metabolic pathways, primarily through its interactions with enzymes such as xanthine oxidase and cytochrome P450 . The inhibition of xanthine oxidase by this compound affects the purine metabolism pathway, leading to a decrease in uric acid production . Additionally, its interaction with cytochrome P450 enzymes can influence the metabolism of various endogenous and exogenous compounds, altering metabolic flux and metabolite levels . These interactions highlight the compound’s potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1-methyl-4-phenyl-1H-imidazole within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, 1-methyl-4-phenyl-1H-imidazole can interact with intracellular proteins and enzymes, affecting its localization and accumulation . The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . Understanding these factors is essential for optimizing the therapeutic use of 1-methyl-4-phenyl-1H-imidazole.
Subcellular Localization
The subcellular localization of 1-methyl-4-phenyl-1H-imidazole plays a crucial role in its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of 1-methyl-4-phenyl-1H-imidazole to specific organelles is mediated by post-translational modifications and interactions with targeting signals . For example, its interaction with mitochondrial enzymes can influence mitochondrial function and energy metabolism . Additionally, the presence of 1-methyl-4-phenyl-1H-imidazole in the nucleus can affect gene expression by modulating transcription factors and other nuclear proteins .
Méthodes De Préparation
The synthesis of 1-methyl-4-phenyl-1H-imidazole can be achieved through several methods. One common approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
Analyse Des Réactions Chimiques
1-methyl-4-phenyl-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenation or alkylation, leading to the formation of derivatives with different functional groups . Major products formed from these reactions include substituted imidazoles and other heterocyclic compounds .
Comparaison Avec Des Composés Similaires
1-methyl-4-phenyl-1H-imidazole can be compared to other imidazole derivatives such as 1-methylimidazole and 4-phenylimidazole . While these compounds share a similar core structure, the presence of different substituents can significantly alter their chemical and biological properties . For instance, 1-methylimidazole is primarily used as a solvent and catalyst, whereas 4-phenylimidazole has applications in drug development . The unique combination of a methyl and phenyl group in 1-methyl-4-phenyl-1H-imidazole gives it distinct properties and applications .
Propriétés
IUPAC Name |
1-methyl-4-phenylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-7-10(11-8-12)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGYDKACJATEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-methyl-4-phenylimidazole synthesized?
A: 1-Methyl-4-phenylimidazole can be synthesized through the phototransposition of 1-methyl-4-phenylpyrazole (2) upon irradiation with UV light. This reaction occurs with high regiospecificity in methanol. []
Q2: What is the mechanism behind this phototransposition?
A: The phototransposition of 1-methyl-4-phenylpyrazole to 1-methyl-4-phenylimidazole proceeds through a P(4) permutation pathway, confirmed by deuterium labeling studies. [] This pathway involves the formation of an isocyanide intermediate, (E)/(Z)-2-(N-methylamino)-1-phenylethenyl isocyanide (6), which subsequently undergoes photocyclization to yield the final imidazole product. []
Q3: Does the phenyl ring orientation in 1-methyl-4-phenylimidazole differ from its isomer, 1-methyl-2-phenylimidazole?
A: Yes, the phenyl ring orientation differs significantly between the two isomers due to steric interactions. In 1-methyl-4-phenylimidazole, the phenyl ring is rotated by 7.3° from the heterocyclic plane. [] This rotation minimizes steric clashes with the methyl group. In contrast, the steric congestion is much higher in 1-methyl-2-phenylimidazole, leading to a larger phenyl ring rotation (32.3°) and displacement of the methyl group from the heterocyclic plane. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)







